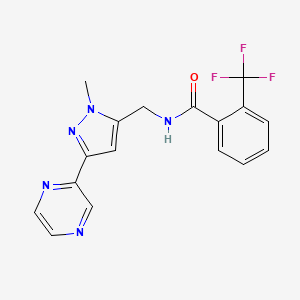

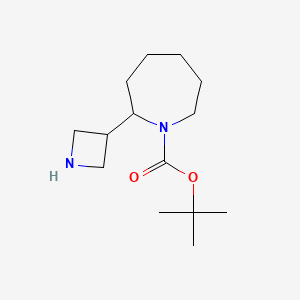

![molecular formula C12H8N2O2S B2682915 N-(benzo[d]thiazol-5-yl)furan-2-carboxamide CAS No. 941966-26-3](/img/structure/B2682915.png)

N-(benzo[d]thiazol-5-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(benzo[d]thiazol-5-yl)furan-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . Thiazoles are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of thiazole-based compounds involves various synthetic pathways. For instance, one method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “this compound” has been investigated using techniques such as IR, 1H NMR, and 13C NMR spectroscopy, as well as single-crystal X-ray diffraction (XRD). The compound crystallizes in the monoclinic space group P21/n and the asymmetric unit contains two symmetrically independent molecules .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The compound N-(benzo[d]thiazol-5-yl)furan-2-carboxamide is a key intermediate in the synthesis of complex heterocyclic structures. Studies demonstrate its versatility in organic synthesis, where it undergoes various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, to produce novel compounds with potential applications in medicinal chemistry and material science (Aleksandrov & El’chaninov, 2017).

Biological Activities

Research has explored the biological activities of derivatives of this compound, including their potential as antibacterial and antifungal agents. A study by Patel, Patel, and Shah (2015) synthesized derivatives that showed significant antibacterial activities against gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi, highlighting their potential in developing new antimicrobial agents (Patel, Patel, & Shah, 2015).

Cytotoxic Evaluation

Another area of application is in the evaluation of cytotoxicity against cancer cell lines. Zhang et al. (2017) designed and synthesized a series of benzo[d]thiazole-2-carboxamide derivatives, evaluating their cytotoxicity against various cancer cell lines. Some compounds exhibited moderate to excellent potency, suggesting their potential as epidermal growth factor receptor inhibitors, which could be beneficial in cancer therapy (Zhang et al., 2017).

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated, with compounds showing good activity against a range of microorganisms. This suggests their utility in pharmacological and medical applications where antimicrobial properties are desired (Cakmak et al., 2022).

Direcciones Futuras

Thiazole derivatives, including “N-(benzo[d]thiazol-5-yl)furan-2-carboxamide”, have a wide range of biological activities and potential therapeutic applications. Future research could focus on further exploring these activities, developing new thiazole-based compounds, and investigating their potential uses in medicine .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-5-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-12(10-2-1-5-16-10)14-8-3-4-11-9(6-8)13-7-17-11/h1-7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXBIXMPTSXYSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2682833.png)

![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2682835.png)

![N-cyclopentyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2682836.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid](/img/structure/B2682840.png)

![[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2682843.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2682850.png)

![7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682852.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2682855.png)